L(+)-N-Cbz-Ornithine hydrochloride
Overview
Description
L(+)-N-Cbz-Ornithine hydrochloride is a synthetic compound with potential applications in various fields of research and industry. It is a derivative of amino acids and is often used in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L(+)-N-Cbz-Ornithine hydrochloride typically involves the protection of amino groups and the subsequent coupling of protected amino acids. One common method involves the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is synthesized on a solid support and then cleaved and purified .
Chemical Reactions Analysis
Types of Reactions
L(+)-N-Cbz-Ornithine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The protected amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L(+)-N-Cbz-Ornithine hydrochloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L(+)-N-Cbz-Ornithine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid
- (S)-Benzyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride
- (S)-3-(((Benzyloxy)carbonyl)amino)pentanoic acid
Uniqueness
L(+)-N-Cbz-Ornithine hydrochloride is unique due to its specific structure and the presence of both benzyloxycarbonyl and amino groups, which provide versatility in chemical reactions and applications. Its ability to undergo various modifications makes it valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULELFCUZAINLJV-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628648 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92455-59-9 | |
Record name | L-Ornithine, N2-[(phenylmethoxy)carbonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92455-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.